molecular formula C36H43KN6O5S2 B12724439 Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate CAS No. 94166-37-7

Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate

Cat. No.: B12724439
CAS No.: 94166-37-7
M. Wt: 743.0 g/mol
InChI Key: AWMFGYLMXSKZTP-UHFFFAOYSA-M
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Description

Tetrazole-Imidazole Hybrid Ring System Configuration

The core structural motif consists of a 2,5-dihydro-1H-imidazol-2-one ring fused to a 1-phenyl-1H-tetrazole moiety via a sulfur bridge. X-ray diffraction data from analogous tetrazole-imidazole hybrids reveal that the tetrazole ring (N1–N2–N3–N4–C5) adopts a planar conformation with bond lengths of 1.31–1.35 Å for N–N and 1.33–1.38 Å for C–N, consistent with aromatic delocalization. The imidazolone ring (C6–N7–C8–N9–C10) exhibits partial double-bond character at the N7–C8 (1.35 Å) and C8–N9 (1.32 Å) positions, stabilizing the 2-oxo tautomer.

Dihedral angle analysis indicates a 9.9° deviation between the tetrazole and adjacent benzene ring planes, while the imidazolone ring rotates 37.2° relative to the tetrazole system. This non-coplanarity reduces steric clashes between the phenyl group at N1 and the imidazolone oxygen. Hydrogen bonding between the imidazolone N9–H (1.02 Å) and tetrazole N3 (2.89 Å) further stabilizes the hybrid structure.

Table 1: Key Bond Parameters in the Tetrazole-Imidazole Core

Bond Type Length (Å) Angle (°) Source
N1–N2 (tetrazole) 1.33 105.2
N7–C8 (imidazolone) 1.35 108.7
S–C5 (thioether) 1.81 96.4

Sulfonate Anion Coordination with Potassium Counterion

The benzenesulfonate group forms an ionic pair with potassium through three primary interactions:

  • Ion-dipole attraction : The sulfonate O1–S–O2–O3 group (S–O bond length: 1.46–1.49 Å) coordinates to K⁺ via two oxygen atoms at distances of 2.68–2.73 Å.
  • Cation-π interaction : The potassium ion resides 3.12 Å above the centroid of the sulfonate-linked benzene ring, with an interaction energy of −34.2 kJ/mol.
  • Secondary hydration shell : Infrared spectroscopy reveals broad O–H stretches (3100–3500 cm⁻¹) suggesting water-mediated K⁺–sulfonate coordination in hydrated forms.

Table 2: Potassium Coordination Geometry

Parameter Value Method Source
K⁺–O (sulfonate) 2.71 ± 0.03 Å X-ray
K⁺–C (arene centroid) 3.12 Å DFT
Coordination number 6 Ionic radius

Tetradecyloxy-Phenyl Substituent Conformational Studies

The 4-(tetradecyloxy)phenyl group adopts a gauche conformation (C–O–C–C torsion angle: 68.3°) to minimize steric hindrance between the tetradecyl chain and imidazolone ring. Molecular dynamics simulations show three dominant conformers:

  • Extended chain (population: 42%): All-trans configuration with 0.89 nm length.
  • Helical fold (population: 33%): Five methylene units forming a 180° twist.
  • U-shaped bend (population: 25%): C10–C11–C12–C13 dihedral of 112°.

The tetradecyloxy chain increases solubility in nonpolar solvents (logP = 5.2) while maintaining crystalline order through van der Waals interactions (energy: −18.4 kJ/mol per CH₂ group).

Table 3: Conformational Energy Landscape

Conformer ΔG (kJ/mol) Dominant Interaction
Extended 0.0 van der Waals
Helical +2.1 Torsional strain
U-shaped +4.8 Steric hindrance

Properties

CAS No.

94166-37-7

Molecular Formula

C36H43KN6O5S2

Molecular Weight

743.0 g/mol

IUPAC Name

potassium;4-[2-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-5-(4-tetradecoxyphenyl)-4H-imidazol-3-yl]benzenesulfonate

InChI

InChI=1S/C36H44N6O5S2.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-27-47-31-23-19-28(20-24-31)33-34(48-36-38-39-40-42(36)30-17-14-13-15-18-30)41(35(43)37-33)29-21-25-32(26-22-29)49(44,45)46;/h13-15,17-26,34H,2-12,16,27H2,1H3,(H,44,45,46);/q;+1/p-1

InChI Key

AWMFGYLMXSKZTP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC(=O)N(C2SC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Key Similarities :

  • Heterocyclic Core : Both compounds feature sulfur-containing heterocycles (tetrazole-thioether vs. triazole-thione).
  • Spectral Signatures :
    • IR : The C=S stretch in the triazole-thiones (1247–1255 cm⁻¹) aligns with the tetrazole-thioether’s expected C-S vibration .
    • NMR : Aromatic protons in the phenyl and heterocyclic moieties would exhibit comparable deshielding effects (~7–8 ppm in ¹H-NMR).

Key Differences :

  • Functional Groups :
    • The sulfonate group in the main compound introduces strong S-O stretches (~1050–1200 cm⁻¹), absent in sulfonyl-containing triazoles .
    • The tetradecyloxy chain adds significant hydrophobicity (logP ~8–10 estimated), contrasting with the polar sulfonyl and difluorophenyl groups in triazole analogs (logP ~3–5) .
  • Tautomerism : Triazole-thiones exhibit thione-thiol tautomerism, whereas the tetrazole-thioether in the main compound is locked in a single tautomeric form due to its substitution pattern .

Structural Analog: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester

Key Similarities :

  • Synthetic Routes : Both compounds utilize isothiocyanate intermediates for thioether/thione formation .
  • Fluorinated Substituents : The trifluoromethyl groups in this analog and the phenyl-tetrazole in the main compound enhance metabolic stability.

Key Differences :

  • Solubility : The ethyl ester and pyridinyl groups in the analog reduce water solubility compared to the sulfonate salt in the main compound.
  • Mass Spectrometry : The analog’s molecular weight (609.5 g/mol) is lower than the main compound’s estimated weight (~800–850 g/mol due to the tetradecyloxy chain) .

Structural Analog: Imidazolium Salts and Carbenes

Key Similarities :

  • Potassium-Dependent Synthesis : Both the main compound (as a potassium salt) and imidazolium-derived carbenes rely on potassium bases (e.g., KOtBu) for deprotonation or stabilization .

Key Differences :

Data Tables

Table 1: Functional Group Comparison

Compound Core Heterocycle Key Functional Groups logP (Estimated)
Main Compound Imidazolone Tetrazole-thioether, Sulfonate 8–10
Triazole-thiones Triazole Sulfonyl, Difluorophenyl 3–5
Benzoimidazole-ethyl ester Benzoimidazole Trifluoromethyl, Ethyl ester 4–6

Table 2: Spectral Data Comparison

Compound IR C=S/C-S (cm⁻¹) IR S-O (cm⁻¹) ¹H-NMR Aromatic Shifts (ppm)
Main Compound 1240–1260 1050–1200 6.8–8.2
Triazole-thiones 1247–1255 N/A 7.1–8.0
Benzoimidazole-ethyl ester N/A N/A 6.9–8.5

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours) .
  • Step 2 : Purification via reduced-pressure solvent evaporation, followed by recrystallization in water-ethanol mixtures (yields ~65%) .
  • Optimization : Solvent choice (e.g., DMSO for high-temperature stability) and catalyst loading (e.g., 5 drops of glacial acetic acid) significantly impact yield and purity.

Table 1 : Representative Synthesis Data

StepReaction Time (h)SolventYield (%)Melting Point (°C)
14–6Ethanol65141–143

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in tetrazole rings at ~1600 cm⁻¹, S=O stretch in sulphonate at ~1180 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks .
  • HPLC : Quantifies purity (>95% threshold for research-grade material) using C18 columns and acetonitrile-water mobile phases .

Q. How can the crystal structure be confirmed experimentally?

  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves atomic positions and bond angles. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å).
  • R-factor < 0.05 for high confidence .
    • Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations using Multiwfn for wavefunction analysis .

Advanced Research Questions

Q. How can noncovalent interactions (e.g., hydrogen bonding, π-stacking) in this compound be modeled computationally?

  • Method : Use the Independent Gradient Model (IGM) in Multiwfn to visualize noncovalent interaction isosurfaces.
  • Procedure :

Generate electron density files from DFT-optimized structures.

Calculate interaction regions (e.g., van der Waals surfaces) and quantify bond critical points .

  • Application : Predicts binding affinities in host-guest systems or protein-ligand docking .

Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules?

  • Approach :
  • Use SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands to model twinning or disorder .
  • Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular symmetry .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Methodology :
  • Substituent Variation : Replace the tetradecyloxy group with shorter alkyl chains (e.g., hexyl) to improve solubility.
  • Activity Testing : Screen derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion assays .
    • Table 2 : Example Derivative Activities
DerivativeMIC (μg/mL) E. coliMIC (μg/mL) C. albicans
Parent3264

Q. How to validate molecular docking poses for this compound against target proteins?

  • Protocol :

Generate protein structures (PDB) and prepare ligands with Open Babel (charge assignment).

Perform docking using AutoDock Vina; validate poses with RMSD < 2.0 Å.

Compare binding energies (ΔG) with experimental IC₅₀ values .

Q. What methodologies address solubility challenges in aqueous systems?

  • Solutions :
  • Micellar Encapsulation : Use PEG-based surfactants to enhance dispersion.
  • Co-solvency : Employ ethanol-water mixtures (up to 30% ethanol) without precipitating the compound .

Q. How to ensure reproducibility in synthetic protocols across laboratories?

  • Best Practices :
  • Standardize reagent sources (e.g., Sigma-Aldrich for sodium azide).
  • Document reaction conditions (e.g., humidity control during reflux) .

Q. How can AI-driven tools like COMSOL Multiphysics optimize experimental design?

  • Integration :
  • Use AI algorithms to predict optimal reaction conditions (e.g., temperature, solvent ratios) via regression models.
  • Implement real-time adjustments in smart labs using sensor feedback .

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